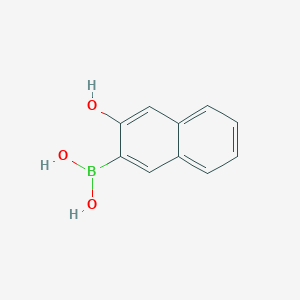

(3-Hydroxynaphthalen-2-yl)boronic acid

Übersicht

Beschreibung

“(3-Hydroxynaphthalen-2-yl)boronic acid” is a type of boronic acid with the molecular formula C10H9BO3 . It is a solid substance and is typically stored in a dry environment at 2-8°C .

Synthesis Analysis

The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g. B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis

The molecular weight of “this compound” is 187.99 . The InChI code for this compound is 1S/C10H9BO3/c12-10-6-8-4-2-1-3-7 (8)5-9 (10)11 (13)14/h1-6,12-14H .Chemical Reactions Analysis

Boronic acids have become one of the most prevalent classes of reagents in modern organic synthesis, displaying various reactivity profiles via C–B bond cleavage . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Wissenschaftliche Forschungsanwendungen

Spectrophotometric Determination in Plants

A sensitive method for spectrophotometric determination of boron in plants using a color reaction with a new reagent, related to (3-Hydroxynaphthalen-2-yl)boronic acid, was developed. This method demonstrates the potential of boronic acid derivatives in analytical chemistry, particularly in plant analysis (Zaijun et al., 2005).

Boronic Acid Reactivity in Alkaline Solutions

A study provided kinetic evidence that boronic acid is reactive towards a diol moiety even in alkaline solutions, suggesting the potential of boronic acid, including derivatives like this compound, in sensor design for carbohydrates (Iwatsuki et al., 2007).

Decarboxylative Borylation

A nickel-catalyzed process was developed to replace carboxylic acids with boronate esters, highlighting the application of boronic acids in pharmaceuticals and drug discovery. This showcases the versatility of boronic acids in synthesizing complex molecules, including those relevant to this compound (Li et al., 2017).

Complex Formation Study

Research into the complex formation of trigonal boric acid with ligands like this compound has implications for understanding molecular interactions in inorganic chemistry (Ishihara et al., 1991).

Spectrophotometric Determination of Boron

The use of derivatives similar to this compound for the spectrophotometric determination of boron in various materials, including ceramic, demonstrates its utility in analytical chemistry (Zaijun et al., 2001).

Boronic Acid Catalysis

Boronic acids, including this compound, have been shown to catalyze a variety of organic reactions, highlighting their versatility as catalysts in organic chemistry (Hall, 2019).

Biomedical Applications

Boronic acid-containing polymers, potentially including those derived from this compound, have been used in various biomedical applications such as HIV, obesity, diabetes, and cancer treatments (Cambre & Sumerlin, 2011).

Wirkmechanismus

Target of Action

Boronic acid derivatives, including this compound, have been suggested to interact with various molecular targets, including serine proteases, transcription factors, and receptors .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling, a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the transmetalation of organoboron reagents to palladium, forming new carbon-carbon bonds .

Biochemical Pathways

The sm cross-coupling reaction, in which this compound can participate, is a key process in synthetic chemistry, enabling the formation of complex organic structures .

Pharmacokinetics

The compound’s storage temperature is recommended to be between 2-8°c in an inert atmosphere , suggesting that it may be sensitive to temperature and oxygen exposure.

Result of Action

Some boronic acid derivatives have been suggested to have anticancer properties

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (3-Hydroxynaphthalen-2-yl)boronic acid. For instance, the compound’s stability can be affected by temperature and oxygen exposure . Therefore, it is recommended to store the compound in an inert atmosphere at a temperature between 2-8°C .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and not releasing the compound into the environment .

Zukünftige Richtungen

Boronic acids have gained great relevance due to their potential use in different medicinal chemistry and pharmacology areas . The development of direct routes to pinacol boronic esters has made their hydrolysis to boronic acids a key transformation . This opens up new possibilities for the use of boronic acids in various chemical reactions and their application in the development of new drugs .

Eigenschaften

IUPAC Name |

(3-hydroxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BO3/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14/h1-6,12-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREHQRCCCIFBPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC=CC=C2C=C1O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681676 | |

| Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

849404-37-1 | |

| Record name | (3-Hydroxynaphthalen-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)

![1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1393512.png)

![[3-(Benzyloxy)thien-2-yl]methanol](/img/structure/B1393519.png)

![6-(tert-Butoxycarbonyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1393524.png)

![7-Methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1393525.png)